molecular formula C18H20N2O4S2 B12466330 N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide

N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide

Cat. No.: B12466330
M. Wt: 392.5 g/mol
InChI Key: TTYKUKSFWHEBLI-UHFFFAOYSA-N
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Description

N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiophene ring, a phenoxy group, and a sulfonamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the cyanide group, and the coupling of the phenoxy and sulfonamide groups. Common reagents used in these reactions include thiophene derivatives, cyanide sources, and sulfonamide precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods may be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide

InChI

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3

InChI Key

TTYKUKSFWHEBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N

Origin of Product

United States

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